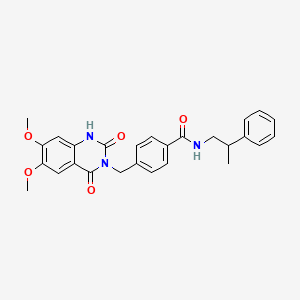

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((6,7-Dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide is an organic compound known for its unique chemical structure and various potential applications in scientific research and industry. This compound falls under the category of quinazolinone derivatives, which are widely studied for their biological and pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide can be achieved through several routes, typically involving the reaction of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione with suitable benzylating agents. The key steps include:

Preparation of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione: This can be synthesized starting from anthranilic acid, which undergoes cyclization and subsequent methoxylation.

Formation of the benzamide derivative: The quinazolinedione is reacted with benzyl bromide or chloride under basic conditions (e.g., sodium hydride in DMF) to form the intermediate benzylated product.

Final coupling reaction: The benzylated intermediate is coupled with N-(2-phenylpropyl)amine to yield the final product.

Industrial Production Methods

Industrial-scale production of this compound often involves optimized and scalable versions of the synthetic routes described above. Key considerations for industrial production include reaction yield, purity, cost-effectiveness, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The presence of methoxy groups can make it susceptible to oxidative demethylation under strong oxidizing conditions.

Reduction: The quinazolinone ring can undergo reduction to form dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidation: Using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Employing hydrogenation catalysts (e.g., Pd/C) or chemical reducing agents (e.g., sodium borohydride).

Substitution: Utilizing nucleophiles like thiols, amines, or organometallic reagents under appropriate conditions.

Major Products Formed

Oxidation: Demethylated quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Substituted benzamide derivatives with modified benzyl groups.

Applications De Recherche Scientifique

4-((6,7-Dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: Utilized in the development of novel materials and chemical products.

Mécanisme D'action

The mechanism of action of this compound is largely dependent on its biological target. In many cases, it functions by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit a key enzyme involved in a biological pathway, leading to downstream effects that can be therapeutic in nature.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(phenylmethyl)benzamide

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylacetamide)benzamide

Unique Characteristics

What sets 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide apart from other similar compounds is the specific arrangement of its functional groups, which imparts unique chemical reactivity and biological activity. This particular structure allows it to interact with specific biological targets more effectively than other compounds in the quinazolinone family.

Hope this deep dive was insightful! What's your take on this compound?

Activité Biologique

The compound 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide is a synthetic derivative of quinazoline known for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A quinazoline backbone with methoxy and dioxo substituents.

- A phenylpropyl group attached to the nitrogen atom.

Molecular Formula : C27H30N4O6

Molecular Weight : 494.55 g/mol

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to reduced proliferation of cancer cells. The compound's unique structural features may enhance its binding affinity to CDK enzymes, which is essential for overcoming resistance mechanisms observed in various cancers .

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies. Key findings include:

- Inhibition of CDK Activity : Studies show that it effectively inhibits CDK2 and CDK4/6, leading to cell cycle arrest in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

- Mechanistic Insights : Molecular docking simulations suggest that the compound binds to the ATP-binding site of CDKs, disrupting their function and promoting apoptosis in cancer cells.

Comparative Analysis with Other CDK Inhibitors

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Palbociclib | Selective CDK 4/6 inhibitor | Approved for breast cancer treatment |

| Abemaciclib | Selective CDK 4/6 inhibitor | Used in breast cancer therapy |

| N-cyclopropyl derivative | Unique cyclopropyl group; dual inhibition mechanism | Potential applications in oncology research |

Case Studies

- MCF7 Cell Line Study : In vitro studies using the MCF7 breast cancer cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to apoptosis induction via CDK inhibition .

- HCT116 Cell Line Study : Similar experiments on HCT116 colorectal cancer cells revealed comparable IC50 values, indicating robust anticancer activity across different tumor types.

Propriétés

IUPAC Name |

4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c1-17(19-7-5-4-6-8-19)15-28-25(31)20-11-9-18(10-12-20)16-30-26(32)21-13-23(34-2)24(35-3)14-22(21)29-27(30)33/h4-14,17H,15-16H2,1-3H3,(H,28,31)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHFXPRCHRHLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.